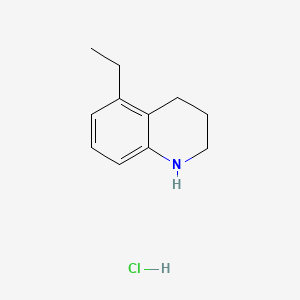

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their presence in various natural products and their notable biological activities . These compounds are used in a wide range of applications, including pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride include other tetrahydroquinoline derivatives such as oxamniquine, dynemycin, viratmycin, and nicainoprol . These compounds share the tetrahydroquinoline scaffold but differ in their substituents and biological activities .

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.

Actividad Biológica

5-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings in the literature.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are a class of compounds known for their pharmacological potential. They exhibit a range of biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The structural variations in tetrahydroquinolines significantly influence their biological properties.

Biological Activities

1. Cholinergic Activity

Recent studies have highlighted the cholinergic activity of tetrahydroquinoline derivatives. For instance, hybrid compounds containing tetrahydroquinoline moieties have shown significant inhibition of cholinesterases (AChE and BChE), which are crucial in neurodegenerative disorders like Alzheimer's disease. One study reported that certain hybrids exhibited IC50 values as low as 4.24 µM against AChE, indicating strong inhibitory potential .

2. Antinociceptive Effects

Research involving various tetrahydroquinoline derivatives has demonstrated antinociceptive properties comparable to morphine. In vivo assays indicated that some compounds displayed significant pain-relieving effects through mechanisms involving opioid receptors .

3. Antioxidant Properties

The antioxidant activity of this compound has been investigated in several studies. These compounds showed the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinolines is heavily influenced by their structural features. Modifications at various positions on the tetrahydroquinoline ring can enhance or diminish their pharmacological effects. For example, substituents at the N-position and variations in the ethyl group have been shown to affect both potency and selectivity towards specific biological targets .

Case Study 1: Inhibition of Cholinesterases

A series of synthesized tetrahydroquinoline-isoxazole hybrids were evaluated for their cholinesterase inhibition capabilities. The most effective compound demonstrated a selectivity index favoring AChE over BChE, which is crucial for therapeutic applications in Alzheimer's disease management .

Case Study 2: Analgesic Activity

In a comparative study of various tetrahydroquinoline derivatives, this compound was found to exhibit analgesic activity significantly lower than morphine but still noteworthy among its analogs . The study utilized the warm water tail withdrawal test to assess pain relief efficacy.

Data Summary

| Compound | IC50 (µM) | Activity | Notes |

|---|---|---|---|

| 5-Ethyl-1,2,3,4-tetrahydroquinoline | 4.24 | AChE Inhibition | High selectivity index against BChE |

| Various THQ Derivatives | Varies | Antinociceptive | Comparable to morphine |

| Tetrahydroquinoline Hybrids | <15 | Cholinesterase Inhibition | Effective against neurodegenerative disorders |

Propiedades

IUPAC Name |

5-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-5-3-7-11-10(9)6-4-8-12-11;/h3,5,7,12H,2,4,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIWHNWJMMBUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CCCNC2=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.